molecular formula C17H22FN3O2 B2634676 N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2361721-54-0

N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide

Cat. No. B2634676
CAS RN: 2361721-54-0
M. Wt: 319.38
InChI Key: GJEMGEJGPYFNAK-UHFFFAOYSA-N
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Description

“N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide” is a fentanyl analogue . Fentanyl analogues are a class of synthetic opioids, many of which have been identified as designer drugs . They can have profound pharmacological differences, especially with respect to potency and efficacy .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to other fentanyl analogues, with variations that could impact its pharmacological properties .

Safety And Hazards

Fentanyl analogues are generally considered highly potent and potentially dangerous . They can cause serious health effects, including respiratory depression and overdose . In the United States, many fentanyl-related substances are classified as Schedule I drugs, making it illegal to manufacture, distribute, or possess them .

Future Directions

The future of fentanyl analogues is uncertain. On one hand, they have potential for legitimate medical use as powerful analgesics . On the other hand, their high potency and potential for abuse present significant challenges . Ongoing research and regulation will likely continue to shape their future.

properties

IUPAC Name

N-[1-(3-fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-2-16(22)19-9-6-17(23)20-14-7-10-21(11-8-14)15-5-3-4-13(18)12-15/h2-5,12,14H,1,6-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEMGEJGPYFNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCN(CC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[1-(3-fluorophenyl)piperidin-4-yl]carbamoyl}ethyl)prop-2-enamide

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